Arg-Lys-Arg-Ala-Arg-Lys-Glu

Vue d'ensemble

Description

The peptide “Arg-Lys-Arg-Ala-Arg-Lys-Glu” is a sequence of seven amino acids. Each amino acid in the sequence is represented by a three-letter abbreviation: Arg (Arginine), Lys (Lysine), Ala (Alanine), and Glu (Glutamic Acid). These are all standard amino acids that play various roles in biological processes .

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, often facilitated by enzymes. For example, peptide bonds can be formed or broken, and side chains can be modified. The specific chemical reactions that this peptide might undergo would depend on its environment and the presence of other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence. For example, the peptide’s charge, hydrophobicity, and ability to form hydrogen bonds can affect its solubility, stability, and interactions with other molecules. According to PubChem, the molecular weight of a similar peptide “Lys-Arg-Ala” is 373.45 g/mol .

Applications De Recherche Scientifique

Régulation de la phosphorylation et de la déphosphorylation

Le composé « Arg-Lys-Arg-Ala-Arg-Lys-Glu », connu sous le nom de peptide inhibiteur de la PKG, est utilisé pour contrôler l’activité biologique de la PKG (protéine kinase dépendante du cGMP). Il est principalement utilisé dans des applications impliquant la régulation des processus de phosphorylation et de déphosphorylation, qui sont essentiels pour diverses fonctions cellulaires .

Angiogenèse vasculaire

L’inhibition de la PKG peut influencer l’angiogenèse vasculaire, qui est la formation de nouveaux vaisseaux sanguins à partir de vaisseaux préexistants. Ce processus est vital pour la cicatrisation des plaies et la restauration du flux sanguin vers les tissus après une blessure ou pendant des états pathologiques .

Fonction musculaire lisse

L’effet inhibiteur du peptide sur la PKG-I dans les organes musculaires lisses peut réduire la vasodilatation, qui est la relaxation des parois des vaisseaux sanguins. Cela a des implications pour le contrôle de la pression artérielle et le traitement des affections cardiovasculaires associées .

Motilité gastro-intestinale

L’inhibition de la PKG-II dans l’intestin peut retarder la motilité intestinale, ce qui pourrait fournir une approche thérapeutique pour certains troubles gastro-intestinaux, tels que le syndrome du côlon irritable ou la constipation chronique .

Prévention de la diarrhée

En inhibant la PKG-II dans l’intestin, le peptide peut prévenir la diarrhée induite par les toxines, offrant un traitement potentiel pour cette affection souvent causée par des infections bactériennes .

Développement osseux

La PKG-II est également impliquée dans le développement osseux, ce qui suggère que l’inhibiteur pourrait avoir des applications dans l’étude de la croissance et du développement osseux ou dans le traitement des maladies osseuses .

Recherche sur le cancer

Dans diverses cellules cancéreuses, l’inhibition de la PKG supprime la prolifération et pourrait influencer l’apoptose, qui est le processus de mort cellulaire programmée. Cela indique des applications potentielles dans la recherche sur le cancer pour comprendre la croissance tumorale et développer des thérapies anticancéreuses .

Safety and Hazards

Like any chemical substance, peptides can pose safety hazards depending on their properties and how they are handled. For example, dust formation should be avoided, and personal protective equipment should be used when handling peptides. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured .

Mécanisme D'action

Target of Action

The primary target of the PKG inhibitor peptide, also known as “Arg-Lys-Arg-Ala-Arg-Lys-Glu”, is the cGMP-dependent protein kinase (PKG) . PKG is part of the protein kinase enzyme family, which plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . PKG is widely distributed in various systems and tissues throughout the body and is highly related to the pathogenesis and progression of various kinds of diseases .

Mode of Action

The PKG inhibitor peptide is an ATP-competitive inhibitor of PKG . It works by binding to the ATP binding site of the PKG enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This peptide is a potent, heat-stable, and specific inhibitor of PKG .

Biochemical Pathways

PKG functions by phosphorylating proteins, which is balanced with dephosphorylation by phosphoprotein phosphatases, making phosphorylation-dephosphorylation an effective regulatory process . The inhibition of PKG by the PKG inhibitor peptide can block PKG-mediated phosphorylase activation , affecting the balance of this process and thus influencing the biochemical pathways in which PKG is involved.

Pharmacokinetics

For instance, it has been shown that the peptide selectively inhibited PKG Iα and Iβ at a concentration of 2 nM with an IC50 of 8 nM .

Result of Action

The inhibition of PKG by the PKG inhibitor peptide can result in various molecular and cellular effects. For instance, it has been demonstrated that the peptide can block PKG-mediated phosphorylase activation . This can influence various cellular functions, including cellular metabolism, division, proliferation, transcription, movement, and survival .

Action Environment

The action, efficacy, and stability of the PKG inhibitor peptide can be influenced by various environmental factors. For example, the peptide’s inhibitory effects on PKG can vary depending on the cellular environment . It’s also important to note that the peptide’s effects can be influenced by its concentration .

Analyse Biochimique

Biochemical Properties

Arg-Lys-Arg-Ala-Arg-Lys-Glu: plays a crucial role in biochemical reactions by acting as a competitive inhibitor of PKG. It interacts with the catalytic subunit of PKG, preventing the phosphorylation of synthetic peptide substrates . The peptide has a Ki value of 86 µM for PKG, indicating its binding affinity . Additionally, it competitively inhibits the phosphorylation of peptides and histones by the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), with a Ki value of 550 µM . This interaction highlights the peptide’s selectivity and effectiveness in inhibiting PKG over PKA.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. By inhibiting PKG, the peptide influences cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, PKG promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . The inhibition of PKG by this peptide can therefore affect these processes, potentially altering muscle contraction and relaxation dynamics. Additionally, PKG inhibition can impact the activity of phospholipase C, reducing the liberation of stored calcium ions .

Molecular Mechanism

The molecular mechanism of This compound involves its competitive inhibition of PKG. The peptide binds to the active site of PKG, preventing the phosphorylation of downstream substrates . This inhibition is achieved through the peptide’s structural similarity to the natural substrate, allowing it to compete effectively for the binding site . The inhibition of PKG leads to reduced phosphorylation of target proteins, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the peptide are critical factors influencing its long-term effects on cellular function. Studies have shown that PKG inhibitors, including this peptide, can exhibit varying degrees of stability and effectiveness depending on the experimental conditions . Long-term exposure to the peptide may lead to sustained inhibition of PKG activity, affecting cellular processes such as muscle contraction and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits PKG activity, leading to changes in cellular signaling and function . At higher doses, the peptide may exhibit toxic or adverse effects, potentially disrupting normal cellular processes . Studies have shown that the peptide can protect photoreceptors and retinal ganglion cells in animal models of retinal degeneration, highlighting its therapeutic potential at appropriate dosages .

Metabolic Pathways

This compound: is involved in metabolic pathways regulated by PKG. PKG plays a central role in the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various biological functions such as smooth muscle contraction and cardiac function . By inhibiting PKG, the peptide can modulate these pathways, affecting metabolic flux and metabolite levels . The peptide’s interaction with PKG highlights its potential to influence key metabolic processes.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its function. The peptide is likely transported through cellular membranes and distributed to specific compartments where PKG is active . The interaction with transporters or binding proteins may facilitate its localization and accumulation in target tissues . Understanding the peptide’s transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. PKG is localized in various cellular compartments, including the cytosol and membrane-bound regions . The peptide’s ability to inhibit PKG in these compartments can influence its overall effectiveness. Additionally, targeting signals or post-translational modifications may direct the peptide to specific organelles, enhancing its inhibitory effects .

Propriétés

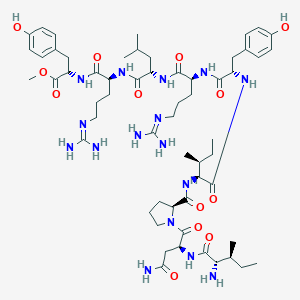

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82801-73-8 | |

| Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

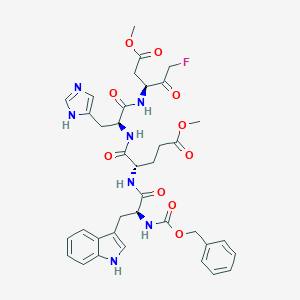

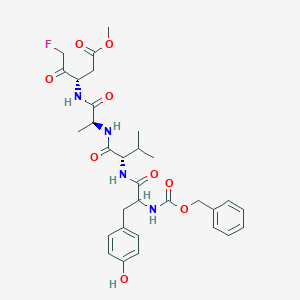

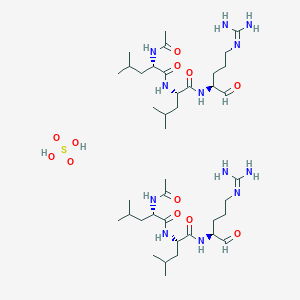

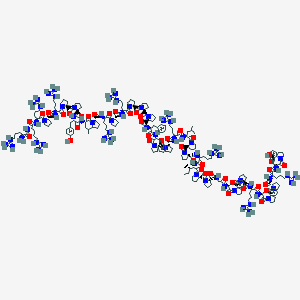

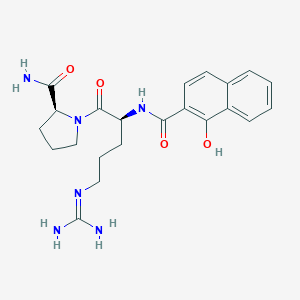

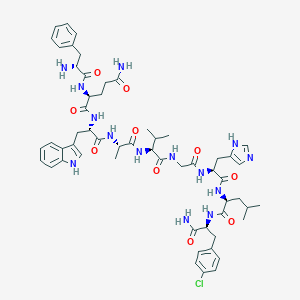

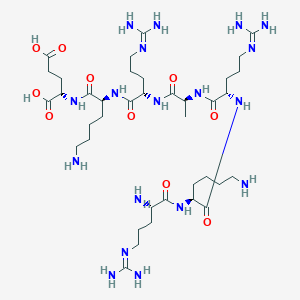

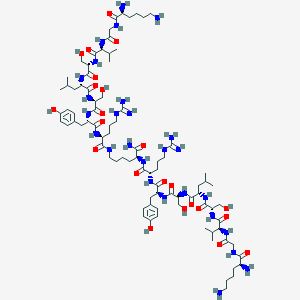

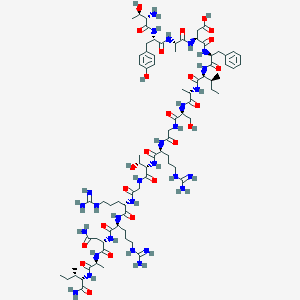

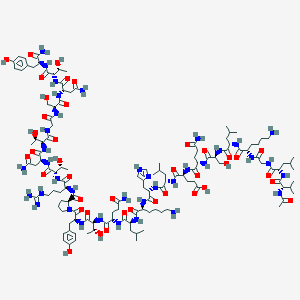

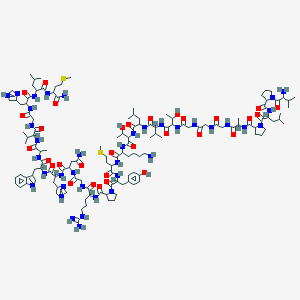

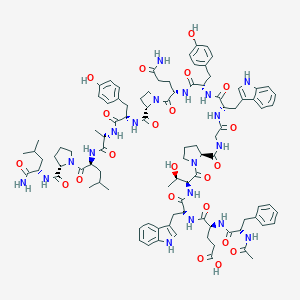

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)